Cas no 2034223-92-0 (3-(4-fluorophenoxy)-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide)

3-(4-fluorophenoxy)-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-fluorophenoxy)-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide
- 3-(4-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
- 2034223-92-0
- 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-fluorophenoxy)benzamide
- F6573-2722
- AKOS032469478
-
- Inchi: 1S/C20H20FN3O3/c21-17-5-7-18(8-6-17)27-19-4-1-3-16(15-19)20(25)22-10-13-26-14-12-24-11-2-9-23-24/h1-9,11,15H,10,12-14H2,(H,22,25)
- InChI Key: YIIJTKLKYYYCGN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OC1=CC=CC(=C1)C(NCCOCCN1C=CC=N1)=O
Computed Properties
- Exact Mass: 369.14886967g/mol
- Monoisotopic Mass: 369.14886967g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 65.4Ų
3-(4-fluorophenoxy)-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-2722-10mg |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-20μmol |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-10μmol |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-5μmol |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-40mg |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-2μmol |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-30mg |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-100mg |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-4mg |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6573-2722-3mg |
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide |
2034223-92-0 | 3mg |
$63.0 | 2023-09-08 |
3-(4-fluorophenoxy)-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide Related Literature
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on 3-(4-fluorophenoxy)-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide
Comprehensive Overview of 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide (CAS No. 2034223-92-0)
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide (CAS No. 2034223-92-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of a fluorophenoxy group and a pyrazole moiety in its structure makes it a promising candidate for further exploration in drug discovery and development.
The compound's molecular formula and weight, along with its precise chemical structure, have been well-characterized, enabling researchers to study its interactions with various biological targets. Recent studies have highlighted its potential role in modulating specific enzyme pathways, particularly those involved in inflammation and cellular signaling. This has led to increased interest in its application for therapeutic purposes, especially in areas such as neurodegenerative diseases and metabolic disorders, which are currently hot topics in medical research.
From a synthetic chemistry perspective, 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide showcases the versatility of modern organic synthesis techniques. Its preparation typically involves multi-step reactions, including amide coupling and ether formation, which are fundamental processes in medicinal chemistry. Researchers often optimize these synthetic routes to improve yield and purity, addressing common challenges such as reaction selectivity and byproduct formation.
In the context of drug design, this compound's structure-activity relationship (SAR) has been a focal point. The 4-fluorophenoxy group is believed to enhance binding affinity to certain protein targets, while the pyrazole ring contributes to metabolic stability. Such insights are invaluable for pharmacophore modeling and virtual screening campaigns, which are widely used in computational chemistry and AI-driven drug discovery platforms today.
The compound's physicochemical properties, including solubility, lipophilicity, and stability under various conditions, have been investigated to assess its drug-likeness. These studies are crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a key consideration in preclinical development. With the growing emphasis on personalized medicine, researchers are also exploring how structural modifications of this scaffold could tailor its properties for specific patient populations.
Beyond pharmaceutical applications, 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has shown promise in chemical biology as a tool compound for probing biological systems. Its ability to selectively interact with certain proteins makes it useful for target validation studies and mechanism-of-action investigations. This aligns with current trends in precision medicine, where understanding molecular interactions at a deeper level is paramount.
From a commercial perspective, the compound's availability as a research chemical has made it accessible to academic and industrial laboratories worldwide. Suppliers typically provide it with comprehensive analytical data, including HPLC purity and spectroscopic characterization (NMR, MS), ensuring reproducibility in experimental settings. The growing demand for such well-characterized compounds reflects the broader shift toward data-driven research in the life sciences.
Looking ahead, 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide represents an interesting case study in medicinal chemistry optimization. Future research directions may explore its prodrug derivatives or combination therapies, particularly in addressing complex diseases with multifactorial pathogenesis. As the scientific community continues to embrace interdisciplinary approaches, compounds like this will likely play increasingly important roles at the intersection of chemistry, biology, and medicine.
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